2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid
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Description
“2-(2-Chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is also known as "2-Chloro Hippuric Acid" .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorobenzamido)acetic acid” consists of a benzene ring attached to a carboxylic acid group and an amide group . The specific 3D structure or crystallography data is not available in the searched resources.Physical and Chemical Properties Analysis
“2-(2-Chlorobenzamido)acetic acid” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Crystallography and Molecular Structure
The study of crystal structures and absolute configurations of similar compounds, such as Methionine Sulfoximine, offers insights into molecular interactions and the impact of structural variations on biological activity and toxicity (Chevrier et al., 1986). Understanding the crystal lattice and hydrogen bonding can inform the design of new compounds with targeted properties.
Catalysis
Compounds with similar structural features have been utilized in catalysis, demonstrating the potential for facilitating chemical reactions under solvent-free conditions, which aligns with green chemistry principles (Khaligh, 2015). Such research underscores the importance of designing efficient and reusable catalysts for synthesizing derivatives with varied biological and chemical applications.
Antimicrobial and Biological Activities
Studies on similar sulfonamide compounds have highlighted their antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Danish et al., 2021). Investigating the interactions with metals and the resulting antimicrobial efficacy can contribute to the discovery of novel drugs with enhanced activity against resistant strains.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFNQJSTFVSYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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